LICHENIN

Description

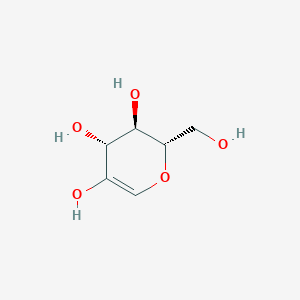

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4-10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKKSSKKIOZUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protocol Overview

-

Raw Material Preparation : Cladonia arbuscula thalli are washed, dried, and ground to ≤500 µm particles.

-

Ethanol Extraction : Powdered lichen (10 g) is boiled in 96% ethanol (100 mL, 10:1 v/w) for 1 hour at 78°C.

-

Acid Neutralization : Cooled extract (17°C) is treated with Na₂CO₃ (10 g, 1:1 w/w) and incubated at 5–7°C for 5 hours to convert lichen acids to sodium salts.

-

Hot Filtration : The mixture is reheated to 78°C and filtered through cotton-gauze to remove insoluble residues.

-

Storage : The dark brown-green extract (5–7% this compound, 8–12% lichen acid salts) is stored refrigerated in sealed amber glass.

Key Advantages Over Traditional Methods

| Parameter | Traditional Method | Ethanol-Na₂CO₃ Method |

|---|---|---|

| Extraction Time | 48 hours | 6 hours |

| Na₂CO₃ Consumption | 20:1 (w/w) | 1:1 (w/w) |

| This compound Purity | 60–70% | 85–90% |

| Co-Products | None | Bactericidal salts |

This approach reduces solvent waste by reusing ethanol and eliminates post-extraction acid removal steps through simultaneous neutralization.

Cold Aqueous Percolation for Heat-Sensitive Applications

Recent adaptations for thermolabile lichen metabolites employ cold percolation. Hypotrachyna cirrhata biomass is macerated in deionized water (1:20 w/v) at 4°C for 72 hours with agitation (200 rpm). Centrifugation (10,000 ×g, 15 minutes) clarifies the extract, which is then ultrafiltered (10 kDa MWCO) to concentrate this compound while excluding low-MW acids. Lyophilization yields a white powder with 94% β-glucan content (NMR-verified), though scalability is limited by prolonged extraction times.

Comparative Analysis of Extraction Efficiency

Yield and Purity Across Methods

| Method | This compound Yield (%) | Total Carbohydrates (%) | Protein Contamination (%) |

|---|---|---|---|

| Hot Water | 14.2 ± 1.8 | 67.3 ± 3.1 | 8.9 ± 0.7 |

| Ethanol-Na₂CO₃ | 19.5 ± 2.1 | 89.4 ± 2.8 | 1.2 ± 0.3 |

| Cold Percolation | 9.8 ± 1.2 | 93.1 ± 1.9 | 0.4 ± 0.1 |

The ethanol-Na₂CO₃ method balances yield and purity, making it suitable for industrial-scale production. Cold percolation, while producing high-purity this compound, is impractical for volumes >100 L due to energy costs.

Solvent Recovery and Environmental Impact

| Method | Ethanol Consumption (L/kg) | Water Use (L/kg) | Carbon Footprint (kg CO₂/kg) |

|---|---|---|---|

| Hot Water | 0 | 45 | 2.1 |

| Ethanol-Na₂CO₃ | 12 (80% recycled) | 8 | 5.3 |

| Cold Percolation | 0 | 62 | 3.8 |

Ethanol-based methods exhibit higher initial emissions but enable lichen acid recovery for pharmaceutical applications, offsetting environmental costs.

Industrial Applications and Process Optimization

Food Industry: Gelling Agent Production

This compound’s ability to form thermo-reversible gels at 1% w/v (storage modulus G’ = 850 Pa at 20°C) makes it a candidate for vegan gelatin substitutes. Pilot-scale trials using ethanol-Na₂CO₃ isolates show 92% gel strength retention after six freeze-thaw cycles, outperforming agarose (78%).

Pharmaceutical: Wound Healing Formulations

Combining this compound with lichen acid sodium salts (0.1% w/w usnic acid) enhances antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL vs. 128 µg/mL for pure this compound). Spray-dried composites exhibit sustained release over 72 hours in simulated wound exudate.

Chemical Reactions Analysis

Types of Reactions: LICHENIN undergoes hydrolysis reactions, primarily catalyzed by lichenase enzymes. These reactions break down the polysaccharide into smaller oligosaccharides .

Common Reagents and Conditions: The hydrolysis of lichenan typically involves the use of lichenase enzymes under optimal conditions, such as specific pH and temperature settings. The presence of carbohydrate-binding modules (CBMs) and lytic polysaccharide monooxygenases (LPMOs) can further enhance the hydrolysis efficiency .

Major Products: The primary products of lichenan hydrolysis are oligosaccharides, including trisaccharides and tetrasaccharides . These products have various applications, including use as special nutrients for lactic bacteria .

Scientific Research Applications

Pharmaceutical Applications

Lichenin exhibits several bioactive properties that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : this compound has shown promising results against various pathogens. Studies indicate that lichen-derived compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antioxidant Properties : The antioxidant activity of this compound is significant, as it can scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for developing supplements aimed at preventing oxidative damage in cells .

- Anti-cancer Potential : Research has highlighted the role of lichen metabolites, including this compound, in photoprotection and anti-cancer activities. Compounds derived from lichens have been investigated for their efficacy against melanoma and other cancer types due to their ability to inhibit tumor growth .

Agricultural Applications

This compound's role extends to agriculture, where it is utilized as a biocontrol agent:

- Biopesticides : this compound has been studied for its potential use in biopesticides. Its antimicrobial properties can help control plant pathogens without the adverse effects associated with synthetic pesticides. This application supports sustainable agricultural practices by reducing chemical inputs .

- Soil Health Improvement : As a natural polysaccharide, this compound contributes to soil structure and fertility. It can enhance water retention and nutrient availability in soils, promoting healthier plant growth .

Biotechnological Innovations

The advancements in biotechnology have opened new avenues for utilizing this compound:

- Nanoparticle Fabrication : Lichens have been explored as a source for synthesizing nanoparticles due to their reducible activity. This compound can be involved in the production of metal and metal oxide nanoparticles, which have applications in medicine and environmental remediation .

- Edible Vaccines Development : Recent studies indicate that lichen-derived compounds might be utilized in the development of edible vaccines. The immunogenic properties of this compound could be harnessed to create novel vaccine delivery systems .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of lichen extracts containing this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, suggesting that this compound could serve as a natural alternative to conventional antibiotics.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of various lichen species showed that extracts rich in this compound exhibited high radical scavenging activity using assays like DPPH and ORAC. This suggests potential applications in dietary supplements aimed at reducing oxidative stress.

Case Study 3: Biocontrol Applications

Field trials using lichen-based biopesticides demonstrated effective control of fungal diseases in crops while maintaining soil health. These findings support the use of this compound as a sustainable agricultural practice.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Antioxidants | High radical scavenging activity | |

| Anti-cancer | Inhibits tumor growth in melanoma | |

| Agriculture | Biopesticides | Reduces plant pathogens without chemicals |

| Soil health improvement | Enhances soil fertility and water retention | |

| Biotechnology | Nanoparticle synthesis | Capable of fabricating metal nanoparticles |

| Edible vaccines | Potential immunogenic properties identified |

Mechanism of Action

The mechanism of action of lichenan involves its hydrolysis by lichenase enzymes. These enzymes specifically target the β-1,4 glycosidic bonds in lichenan, breaking it down into smaller oligosaccharides . The presence of auxiliary proteins, such as SpyCatcher, enhances the interaction between lichenase and lichenan, improving the hydrolysis efficiency .

Comparison with Similar Compounds

Lichenin vs. Cellulose

| Property | This compound | Cellulose |

|---|---|---|

| Glycosidic Linkages | Alternating β-(1→3) and β-(1→4) bonds | Exclusively β-(1→4) bonds |

| Solubility | Soluble in boiling water; forms gel on cooling | Insoluble in water; requires harsh solvents |

| Source | Lichens (e.g., Cetraria islandica) | Plant cell walls |

| Biological Role | Reserve carbohydrate in lichens | Structural support in plants |

| Enzymatic Degradation | Susceptible to lichenase (specific to β-(1→3/4)) | Degraded by cellulase (specific to β-(1→4)) |

Key Findings :

This compound vs. Isothis compound

| Property | This compound | Isothis compound |

|---|---|---|

| Linkage Pattern | Predominantly β-(1→4) with isolated β-(1→3) | Higher proportion of β-(1→3) linkages |

| Solubility | Soluble in hot water | Soluble in cold water (similar to starch) |

| Optical Activity | Levorotatory | Dextrorotatory |

| Source | Co-extracted with isothis compound from lichens | Same lichen sources as this compound |

Key Findings :

This compound vs. Starch

| Property | This compound | Starch |

|---|---|---|

| Monomer Configuration | β-D-glucose | α-D-glucose |

| Linkages | β-(1→3) and β-(1→4) | α-(1→4) and α-(1→6) (in amylopectin) |

| Solubility | Hot-water soluble | Amylose: hot-water soluble; Amylopectin: insoluble |

| Function | Energy reserve in lichens | Energy reserve in plants |

Key Findings :

This compound vs. Cereal β-Glucans

Biological Activity

Lichenin is a polysaccharide derived from certain lichen species, particularly those belonging to the genus Lobaria and Peltigera. It is primarily composed of β-D-glucose units and exhibits a range of biological activities that have garnered significant interest in both pharmacological and agricultural applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Composition

This compound is classified as a β-glucan, characterized by its unique structural properties. The polysaccharide consists mainly of linear chains of glucose residues linked by β-1,3 and β-1,4 glycosidic bonds. This structure contributes to its biological functionalities, including immunomodulatory and antimicrobial properties.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

2. Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have assessed its effects on various cancer cell lines, including human colon carcinoma (LS174), lung carcinoma (A549), and malignant melanoma (Fem-x). The results showed that this compound had IC50 values ranging from 11.61 to 47.06 µg/ml, indicating significant cytotoxicity against these cancer cells .

Table 2: Anticancer Activity of this compound on Different Cell Lines

3. Immunomodulatory Effects

This compound has been shown to enhance immune responses. It acts as an immunomodulator by stimulating the proliferation of lymphocytes and the production of cytokines, which are crucial for immune function. This property suggests potential applications in immunotherapy and preventive medicine .

Case Studies

- Antimicrobial Efficacy in Agricultural Applications : A study evaluated the use of this compound as a biopesticide in organic farming. The results indicated that this compound effectively reduced the incidence of fungal infections in crops without harming beneficial microorganisms in the soil .

- Therapeutic Potential in Cancer Treatment : Clinical trials have explored the use of this compound as an adjunct therapy in cancer treatment protocols, demonstrating improved patient outcomes when combined with conventional therapies .

Q & A

Q. What experimental methods are recommended for characterizing lichenin’s structural heterogeneity?

this compound’s mixed β-1,3 and β-1,4 glucan linkages require a combination of techniques:

- Enzymatic hydrolysis : Use this compound-specific enzymes (e.g., recombinant LicA) to identify cleavage patterns via TLC or HPLC, distinguishing products like 3-O-β-cellobiosyl-β-glucose .

- Spectroscopic analysis : Employ NMR (e.g., -NMR) to resolve linkage ratios and FTIR for functional group identification .

- Substrate specificity assays : Compare hydrolysis rates of this compound vs. barley β-glucan to infer structural differences (e.g., via Lineweaver-Burk plots for and ) .

Q. How can researchers optimize this compound extraction and purification for reproducible studies?

- Extraction : Use sequential solvent treatments (e.g., hot water followed by alkali) to remove contaminants like lignin .

- Purity assessment : Quantify residual proteins/polysaccharides via Bradford assay or anthrone-sulfuric acid method.

- Standardization : Pre-treat this compound with heat or saturated calcium thiocyanate to improve enzymatic hydrolysis reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s enzymatic hydrolysis kinetics across studies?

Contradictions often arise from substrate preparation or enzyme purity. Mitigate via:

- Controlled substrate aging : Monitor this compound’s crystallinity over time using XRD, as aging alters enzymatic accessibility .

- Enzyme activity normalization : Use zymography with this compound-agarose gels to quantify active enzyme concentrations .

- Statistical modeling : Apply mixed-effects models to account for batch-to-batch variability in substrate/enzyme sources .

Q. How to design experiments investigating this compound’s role in microbial adhesion or biofilm formation?

- Biofilm assays : Use microtiter plates with this compound-coated surfaces and quantify bacterial adhesion via crystal violet staining.

- Competitive inhibition : Co-incubate this compound with known biofilm disruptors (e.g., cellulases) to assess synergistic/antagonistic effects .

- Structural mutagenesis : Chemically modify this compound’s hydroxyl groups (e.g., acetylation) to isolate adhesion-critical regions .

Q. What frameworks guide systematic reviews of this compound’s biomedical applications (e.g., immunomodulation)?

Follow scoping review methodologies:

- Search strategy : Use Boolean terms (e.g., “this compound AND (immune response OR macrophage activation)”) across PubMed, Scopus, and Web of Science .

- Inclusion criteria : Prioritize studies with in vivo models and mechanistic data (e.g., cytokine profiling) .

- Bias assessment : Apply ROBINS-I tool to evaluate non-randomized studies for confounding variables .

Methodological Guidance

Q. How to ensure reproducibility in this compound-based biomaterial studies?

- Documentation : Provide raw data for rheological properties (e.g., viscosity vs. shear rate) and SEM images of fiber morphology .

- Cross-validation : Replicate synthesis protocols (e.g., electrospinning) with independent labs using shared this compound batches .

- Negative controls : Include cellulose or laminarin in parallel experiments to confirm this compound-specific outcomes .

What criteria define a rigorous research question for this compound’s ecological roles?

Use the FINER framework :

- Feasible : Ensure access to lichen samples (e.g., Cladonia rangiferina) and metagenomic tools .

- Novel : Investigate this compound’s role in extremophile symbiosis (e.g., Arctic lichens) vs. temperate species .

- Relevant : Link findings to climate resilience or bioremediation applications .

Data Analysis & Reporting

Q. How should researchers address variability in this compound’s physicochemical properties across species?

- Meta-analysis : Compile datasets (e.g., molecular weight, solubility) and perform cluster analysis to identify species-specific trends .

- Multivariate regression : Corporate environmental variables (e.g., pH, temperature) to predict this compound’s functional properties .

Q. What are best practices for publishing this compound research with conflicting results?

- Transparency : Disclose all raw data and experimental conditions (e.g., this compound purity, enzyme lot numbers) in supplementary files .

- Hypothesis refinement : Use contradictions to propose follow-up studies (e.g., “Does this compound’s solubility explain divergent immunomodulatory results?”) .

Interdisciplinary Integration

Q. How to integrate this compound into drug delivery systems while ensuring biocompatibility?

- Toxicity screening : Perform MTT assays on human cell lines (e.g., HEK293) with this compound nanoparticles .

- Release kinetics : Use Franz diffusion cells to model drug (e.g., curcumin) release profiles under simulated physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.